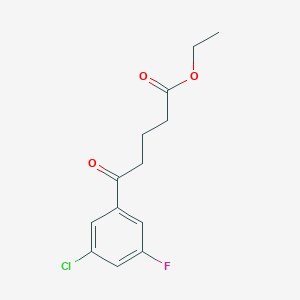

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate

Description

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate is a synthetic compound belonging to the 5-oxovalerate ester family. It features a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 5-position, linked to a 5-oxovalerate backbone. This compound is primarily investigated for its role as a potent OXE receptor antagonist, targeting inflammatory pathways in conditions such as asthma and inflammatory bowel disease (IBD) . The 5-oxovalerate moiety is critical for receptor interaction, while the halogen substituents (Cl and F) enhance metabolic stability and potency by influencing electronic and steric properties .

Properties

IUPAC Name |

ethyl 5-(3-chloro-5-fluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZLJMLEBFRFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The 3-chloro-5-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 3-chloro-5-fluorobenzoyl chloride reacts with the ester in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: 5-(3-chloro-5-fluorophenyl)-5-oxovaleric acid.

Reduction: Ethyl 5-(3-chloro-5-fluorophenyl)-5-hydroxyvalerate.

Substitution: Products depend on the nucleophile used, such as 3-methoxy-5-fluorophenyl derivatives.

Scientific Research Applications

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The presence of the 3-chloro-5-fluorophenyl group enhances its binding affinity and selectivity towards these targets. The ester group allows for hydrolysis, releasing the active moiety at the site of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The pharmacological and chemical profiles of ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate can be contextualized by comparing it to structurally related 5-oxovalerate derivatives. Key compounds and their distinguishing features are summarized below:

Detailed Analysis

Substituent Positioning and Electronic Effects

- The 3-chloro-5-fluoro configuration in the target compound allows para-substituent spacing, enabling favorable interactions with the OXE receptor’s hydrophobic pockets. In contrast, 4-chloro-2-fluoro isomers (e.g., Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate) exhibit reduced potency due to misalignment of substituents with receptor residues .

- Halogen vs. Alkyl Groups : Replacing Cl/F with methyl (e.g., Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate) introduces steric hindrance, reducing binding affinity despite improved metabolic resistance .

Impact of Halogen Type

- Fluorine’s Electronegativity : Difluoro analogs (e.g., Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate) exhibit weaker activity due to excessive electron-withdrawing effects, destabilizing the ketone group critical for receptor binding .

- Chlorine’s Hydrophobicity : Chlorine enhances hydrophobic interactions with the OXE receptor, as seen in the target compound’s 3-Cl substituent, which outperforms bromine in some analogs .

Metabolic Stability

- The 3-methyl group on the 5-oxovalerate chain in related compounds (e.g., compound 34 in ) blocks β-oxidation, a feature mirrored in the target compound’s halogen-substituted phenyl ring, which likely impedes cytochrome P450-mediated metabolism .

- Compounds with ortho-substituents (e.g., 2-Cl in Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate) show higher metabolic lability due to increased steric exposure .

Therapeutic Implications

- The target compound’s 3-Cl,5-F configuration provides a balance of potency and stability, making it superior to analogs like Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate, where methoxy groups reduce receptor affinity despite improved solubility .

Biological Activity

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate is characterized by the following chemical structure:

- Molecular Formula : CHClF O

- Molecular Weight : 246.67 g/mol

The presence of the chloro and fluorine substituents on the phenyl ring significantly influences the compound's reactivity and biological properties.

The mechanism of action of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate involves its interaction with various molecular targets. It is hypothesized that this compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against certain diseases.

- Receptor Modulation : Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate may bind to receptors, altering their activity and influencing cellular responses.

Pharmacological Properties

Research has indicated that Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary investigations have shown that it may inhibit cancer cell proliferation, indicating potential as an anticancer agent.

Case Studies and Research Findings

A number of studies have explored the biological activity of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate:

-

In Vitro Studies :

- A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

- The anti-inflammatory properties were assessed using models of inflammation, where the compound significantly decreased pro-inflammatory cytokine levels.

-

In Vivo Studies :

- Animal models have been utilized to evaluate the therapeutic efficacy of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate. Results showed a reduction in tumor size in treated groups compared to controls, highlighting its potential effectiveness in cancer therapy.

Comparison with Similar Compounds

To better understand the unique properties of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-(3-chlorophenyl)-5-oxovalerate | Lacks fluorine; potentially lower reactivity | Moderate anti-inflammatory effects |

| Ethyl 5-(3-fluorophenyl)-5-oxovalerate | Lacks chlorine; different binding properties | Limited anticancer activity |

| Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate | Different substitution pattern | Enhanced selectivity towards targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.